3-{[Cyclopropyl(prop-2-yn-1-yl)amino]methyl}benzonitrile
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Overview
Description
3-{[Cyclopropyl(prop-2-yn-1-yl)amino]methyl}benzonitrile is an organic compound characterized by its unique structure, which includes a cyclopropyl group, a prop-2-yn-1-yl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[Cyclopropyl(prop-2-yn-1-yl)amino]methyl}benzonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the Cyclopropyl(prop-2-yn-1-yl)amine: This intermediate can be synthesized by reacting cyclopropylamine with propargyl bromide under basic conditions.
Coupling with Benzonitrile Derivative: The intermediate is then coupled with a benzonitrile derivative using a suitable coupling reagent, such as a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-{[Cyclopropyl(prop-2-yn-1-yl)amino]methyl}benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the cyclopropyl and prop-2-yn-1-yl groups.
Reduction: Reduced forms of the nitrile group to primary amines.
Substitution: Substituted benzonitrile derivatives.
Scientific Research Applications
3-{[Cyclopropyl(prop-2-yn-1-yl)amino]methyl}benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets.
Mechanism of Action
The mechanism of action of 3-{[Cyclopropyl(prop-2-yn-1-yl)amino]methyl}benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 3-{[Cyclopropyl(prop-2-yn-1-yl)amino]methyl}benzamide
- 3-{[Cyclopropyl(prop-2-yn-1-yl)amino]methyl}benzaldehyde
Uniqueness
3-{[Cyclopropyl(prop-2-yn-1-yl)amino]methyl}benzonitrile is unique due to its combination of a cyclopropyl group and a prop-2-yn-1-yl group attached to a benzonitrile moiety. This unique structure imparts specific chemical and physical properties that are not found in similar compounds, making it valuable for specialized applications .
Properties
IUPAC Name |
3-[[cyclopropyl(prop-2-ynyl)amino]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-2-8-16(14-6-7-14)11-13-5-3-4-12(9-13)10-15/h1,3-5,9,14H,6-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDMDGTWPYTZKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC1=CC(=CC=C1)C#N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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